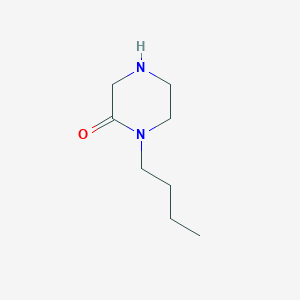

1-Butylpiperazin-2-one

Descripción

Historical Context of Piperazin-2-one (B30754) Scaffold in Medicinal Chemistry Research

The piperazine (B1678402) ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, has been a cornerstone in drug discovery for decades. nih.gov Initially recognized for its anthelmintic properties, the piperazine scaffold has proven to be a versatile framework for developing a wide array of therapeutic agents. nih.govthieme-connect.com The introduction of a carbonyl group to form the piperazin-2-one scaffold provided a new level of structural complexity and functionalization potential, making it a "privileged scaffold" in medicinal chemistry. dicp.ac.cnthieme-connect.com This core structure is present in several bioactive natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. dicp.ac.cn

Early research into piperazin-2-one derivatives explored their potential as antimicrobial and antitumor agents. nih.gov For instance, studies in the late 1980s reported the synthesis and biological evaluation of N,N'-substituted-2,5-dioxopiperazines, a related class of compounds, for these activities. nih.gov These foundational studies paved the way for more extensive investigations into the therapeutic utility of the piperazin-2-one core.

Contemporary Relevance of the 1-Butylpiperazin-2-one Framework in Chemical Biology

In recent years, the this compound framework has gained prominence in chemical biology, serving as a key building block in the synthesis of compounds with diverse biological activities. The butyl group at the N1 position can significantly influence the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic properties.

Recent studies have highlighted the role of this compound derivatives in several therapeutic areas:

Antidepressant Activity: A series of compounds incorporating the this compound moiety has been synthesized and evaluated for their potential as antidepressants. One such derivative, 6-(2-(4-butylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one, has shown promising activity. tandfonline.com

Cancer Research: The piperazin-2-one scaffold is being investigated for its cytotoxic effects on cancer cell lines. nih.govnih.gov Derivatives have been designed as bioisosteric replacements for known anticancer agents, with some showing significant cytotoxic potential. nih.gov

Inhibitors of PD-1/PD-L1 Interaction: In the realm of cancer immunotherapy, a derivative containing the this compound core has been synthesized as part of a series of compounds designed to inhibit the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical pathway in immune evasion by cancer cells. nih.gov

HIV-1 Capsid Modulation: Piperazinone phenylalanine derivatives have been investigated as novel HIV-1 capsid modulators, with some compounds exhibiting moderate anti-HIV-1 activity. nih.gov

These examples underscore the contemporary importance of the this compound framework as a versatile platform for the design and discovery of new bioactive molecules.

Overview of Research Directions for this compound Derivatives

The future of research on this compound derivatives is poised to expand into several exciting directions. The adaptability of the piperazin-2-one scaffold allows for the synthesis of large and diverse chemical libraries, which can be screened for a wide range of biological activities. thieme-connect.com

Key areas of future investigation are likely to include:

Optimization of Existing Bioactivities: Further structural modifications of the currently known active this compound derivatives will aim to enhance their potency, selectivity, and pharmacokinetic profiles.

Exploration of New Therapeutic Targets: The inherent versatility of the scaffold will be leveraged to design and synthesize new derivatives targeting a broader range of diseases, including neurodegenerative disorders, inflammatory conditions, and infectious diseases. ontosight.aiontosight.ai

Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to chiral piperazin-2-ones will be crucial for accessing novel and more complex derivatives. dicp.ac.cn

Application in Chemical Biology: The use of this compound derivatives as chemical probes to study biological pathways and protein functions will likely increase.

The continued exploration of the this compound framework holds significant promise for the discovery of new chemical entities with valuable therapeutic properties.

Detailed Research Findings

The following interactive data tables summarize key findings from research on this compound and related derivatives.

Table 1: Selected this compound Derivatives and their Biological Activities

| Compound Name | Target/Application | Key Findings | Reference |

| 6-(2-(4-Butylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | Antidepressant | Showed significant antidepressant activity in preclinical models. | tandfonline.com |

| 3-(4-((2-((4-Butylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | PD-1/PD-L1 Inhibitor | Synthesized as part of a series of potential cancer immunotherapy agents. | nih.gov |

Table 2: General Pharmacological Activities of Piperazin-2-one Derivatives

| Activity | Description | Example References |

| Cytotoxic | Inhibition of cancer cell growth. | nih.govnih.govnih.gov |

| Antidepressant | Modulation of neurotransmitter systems. | tandfonline.com |

| Anti-HIV | Inhibition of viral replication. | nih.gov |

| Antimicrobial | Activity against various bacterial strains. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-butylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDAJBQHQJFGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630781 | |

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-09-9 | |

| Record name | 1-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butylpiperazin 2 One and Analogues

Classical and Modern Approaches to Piperazin-2-one (B30754) Ring Formation

The formation of the piperazin-2-one core is a fundamental step in the synthesis of 1-butylpiperazin-2-one and related compounds. Both classical and modern methods, primarily involving cyclization and condensation reactions, are employed to achieve this heterocyclic structure.

Cyclization Reactions in Piperazin-2-one Synthesis

Cyclization reactions are a cornerstone in the synthesis of the piperazin-2-one ring system. researchgate.net These methods often utilize starting materials like amino acids and 1,2-diamines, which undergo a series of reactions to form the heterocyclic ring. researchgate.net

One common strategy involves the reaction of protected 1,2-diamines with sulfonium (B1226848) salts, such as 2-bromoethyldiphenylsulfonium triflate, under basic conditions. evitachem.com This reaction proceeds through an aza-Michael addition between the diamine and the in situ generated sulfonium salt, leading to the formation of the piperazin-2-one ring. evitachem.com Another approach is a one-pot, tandem reductive amination-transamidation-cyclization reaction. This method involves treating N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, which is then followed by an intramolecular N,N'-acyl transfer to yield substituted piperazin-2-ones. organic-chemistry.org The use of N-(2-oxoethyl)trifluoroacetamides in this process has been shown to be particularly effective, producing products with high optical purity. organic-chemistry.org

More recent developments include copper-catalyzed strategies that utilize the chemoselective N-H insertion of unsymmetrical diamines into carbenes. rsc.org This reaction, which employs easily accessible diazo compounds and 1,2-diamines, proceeds via a chemo-selective carbene insertion at the less nucleophilic amine, followed by immediate cyclization to form C-substituted piperazinones. rsc.org

Condensation Reactions in the Formation of Piperazin-2-one Derivatives

Condensation reactions represent another key strategy for the formation of piperazin-2-one derivatives. smolecule.com These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. For instance, the synthesis of certain piperazin-2-one derivatives can be achieved through the reaction of 4-amino-3-methylphenol (B1666317) with piperazine (B1678402) derivatives under acidic conditions. smolecule.com

A notable example of a condensation approach is the Masamune condensation reaction, which can be used to convert N-Boc protected (S)-alanine into a β-ketoester. mdpi.com This intermediate can then undergo reductive amination and subsequent protection to form a key precursor for the piperazine ring. mdpi.com Additionally, iridium-catalyzed condensation of amines and vicinal diols has been reported as a method to produce substituted piperazines, which can be precursors to piperazin-2-ones. researchgate.net

Advanced Synthetic Strategies for Substituted Piperazin-2-ones

The development of advanced synthetic methods has enabled the efficient and stereoselective synthesis of complex piperazin-2-one analogues, which are crucial for drug discovery and development. These strategies include enantioselective techniques and transition-metal-catalyzed reactions.

Enantioselective Synthesis of Chiral Piperazin-2-one Analogues

The demand for enantiomerically pure piperazin-2-one derivatives has driven the development of various enantioselective synthetic methods. One prominent approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The reaction is typically carried out under high pressure of hydrogen gas and in the presence of a chiral palladium catalyst.

Another powerful technique is the catalytic enantioselective decarboxylative allylic alkylation (DAA) of piperazin-2-one substrates. nih.govnih.govcaltech.edu This method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with good to excellent yields and enantioselectivities. nih.govcaltech.edu The reaction utilizes a palladium catalyst in conjunction with a chiral ligand to control the stereochemical outcome. caltech.edu

A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has also been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org This sequence, catalyzed by a quinine-derived urea, provides the desired products in good yields and high enantiomeric excess. acs.org

Palladium-Catalyzed Decarboxylative Allylic Alkylation for Piperazin-2-one Construction

Palladium-catalyzed decarboxylative allylic alkylation (DAA) has emerged as a versatile and powerful tool for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.govnih.govcaltech.edu This reaction allows for the formation of both α-secondary and α-tertiary stereocenters, which are challenging to construct using traditional methods. nih.gov The reaction proceeds by the asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.govcaltech.edu

The use of palladium catalysts derived from Pd2(pmdba)3 and electron-deficient PHOX ligands has been shown to be effective in delivering α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. nih.govcaltech.edu This methodology is tolerant of a variety of N-substituents and substitutions at the stereocenter. nih.govcaltech.edu Furthermore, an enantioselective synthesis of diverse N4-Boc-protected α,α-disubstituted piperazin-2-ones has been achieved using a chiral Pd-catalyst derived from an electron-deficient PHOX ligand, resulting in high yields and enantioselectivity. rsc.orgrsc.org

Asymmetric Catalytic Benzilic Amide Rearrangement in Piperazin-2-one Chemistry

A novel and unprecedented asymmetric catalytic benzilic amide rearrangement has been reported for the synthesis of α,α-disubstituted piperazinones. dntb.gov.uaresearchgate.netresearchgate.netnih.gov This reaction utilizes readily available vicinal tricarbonyl compounds and 1,2-diamines as starting materials. dntb.gov.uaresearchgate.netresearchgate.netnih.gov The process involves a domino sequence of [4+1] imidazolidination, a formal 1,2-nitrogen shift, and a 1,2-aryl or alkyl migration. dntb.gov.uaresearchgate.netresearchgate.netnih.gov

This methodology provides an efficient route to chiral C3-disubstituted piperazin-2-ones with high enantiocontrol, a class of compounds that are difficult to access through existing synthetic methods. dntb.gov.uaresearchgate.netresearchgate.net The enantioselectivity of the reaction is believed to be controlled by a dynamic kinetic resolution during the 1,2-aryl/alkyl migration step. dntb.gov.uanih.gov The resulting densely functionalized products are valuable building blocks for the synthesis of bioactive natural products and drug molecules. dntb.gov.uanih.gov

Microwave-Assisted Synthetic Approaches to Piperazin-2-one Frameworks

The application of microwave irradiation has emerged as a significant advancement in the synthesis of heterocyclic compounds, including the piperazin-2-one scaffold. This technology often leads to dramatically reduced reaction times, cleaner reaction profiles, and improved yields compared to conventional heating methods. ingentaconnect.commdpi.com

Microwave-assisted organic synthesis (MAOS) has been successfully employed to accelerate reactions that typically require several hours of reflux. mdpi.com For instance, the synthesis of monosubstituted piperazine derivatives has been shown to proceed in significantly shorter times with comparable yields and purity when using microwave irradiation. mdpi.com The methodology involves the spontaneous condensation and intramolecular cyclization of appropriate precursors, such as diamines and chloroacetyl chloride, under microwave exposure, leading to the formation of the desired heterocyclic ring in minutes. researchgate.net

In the context of piperazin-2-one and its analogues, microwave-assisted approaches facilitate key bond-forming reactions, such as nucleophilic aromatic substitution (SNAr), which are crucial for constructing complex derivatives. nih.gov The use of microwave heating can enhance the reactivity of less reactive starting materials and enable the use of more environmentally benign solvents. researchgate.netnih.gov For example, a microwave-assisted SNAr reaction was pivotal in the synthesis of a thiophene-based piperazine derivative, achieving a 94% yield in the presence of cesium carbonate in DMF or tripotassium phosphate (B84403) in NMP. nih.gov These rapid, high-yield procedures highlight the power of microwave assistance in constructing piperazin-2-one-containing molecules. ingentaconnect.comtandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes to < 1 hour | researchgate.net, mdpi.com |

| Yield | Moderate to good | Good to excellent | ingentaconnect.com, nih.gov |

| Purity | Often requires extensive purification | Generally cleaner reactions | nih.gov |

| Energy Consumption | High | Low | researchgate.net |

Derivatization Strategies for Enhancing Structural Diversity of this compound

The piperazin-2-one core is a versatile scaffold amenable to various chemical modifications, allowing for the generation of a wide array of analogues. Derivatization can be targeted at several positions on the molecule, primarily the unsubstituted nitrogen atom and the carbonyl group, to modulate its physicochemical properties and explore its chemical space. nih.gov

Modifications at the Carbonyl Position of Piperazin-2-one

The carbonyl group of the lactam functionality in this compound offers another handle for chemical modification, although it is generally less reactive than the secondary amine.

The most significant modification at this position is its reduction . The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-), converting the piperazin-2-one into the corresponding substituted piperazine. nih.govcaltech.edu This transformation is highly valuable as it provides access to the piperazine scaffold, which is a privileged structure in medicinal chemistry. caltech.edu Reagents like lithium aluminum hydride (LiAlH₄) are typically used for this reduction. nih.gov

Other transformations of the carbonyl group are less common but synthetically accessible. For example, reaction with Lawesson's reagent can convert the carbonyl group into a thiocarbonyl (C=S), yielding the corresponding piperazin-2-thione. While not explicitly detailed for this compound in the reviewed literature, this is a standard transformation for lactams. Similarly, derivatization to form imines or related structures at the carbonyl position is chemically feasible, though not a primary focus in the surveyed research. The inherent stability of the amide bond makes such modifications challenging without harsh conditions that might affect other parts of the molecule.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like piperazines to reduce environmental impact. researchgate.net These strategies focus on minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net

Several green approaches are relevant to the synthesis of this compound and its precursors:

Microwave and Ultrasound-Assisted Synthesis: As discussed previously, using alternative energy sources like microwave irradiation or ultrasonication can drastically reduce reaction times and energy consumption compared to conventional refluxing. researchgate.netresearchgate.net In some cases, yields are significantly improved, reaching over 95% with microwave assistance. researchgate.net

Use of Greener Solvents: Efforts are made to replace hazardous volatile organic solvents with more environmentally benign alternatives like water, ethanol, or solvent mixtures. researchgate.netrsc.org One study demonstrated the synthesis of 2-amino-3-cyano-4H-chromenes using a piperazine catalyst in aqueous ethanol. rsc.org Another approach involves using one of the reactants, such as piperazine itself, as the solvent, which is both ecofriendly and cost-effective. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Petasis reaction, are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net This approach improves atom economy and reduces the number of synthetic and purification steps, thereby minimizing waste. researchgate.netresearchgate.net

Catalyst-Free and Heterogeneous Catalysis: Developing synthetic routes that proceed without a catalyst or that use recyclable heterogeneous catalysts is a key goal of green chemistry. researchgate.net For example, piperazine immobilized on graphene oxide has been used as a recyclable, heterogeneous acid-base catalyst. rsc.org Solvent-free, microwave-assisted reactions using piperazine as a catalyst have also been developed. tandfonline.com

These sustainable strategies pave the way for more efficient and environmentally responsible production of piperazin-2-one derivatives. researchgate.net

Advanced Analytical Characterization in 1 Butylpiperazin 2 One Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic arrangement, bonding, and electronic properties of 1-butylpiperazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through ¹H NMR and ¹³C NMR, a complete map of the carbon-hydrogen framework of this compound can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the butyl group and the piperazinone ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. libretexts.orgoregonstate.edu The N-H proton of the piperazinone ring is expected to be a broad signal, with a chemical shift that can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal. The carbons attached to nitrogen atoms will also be deshielded and appear at a lower field than the aliphatic carbons of the butyl chain. ingentaconnect.comresearchgate.net Studies on related N-alkylpiperidines and acyl-functionalized piperazines provide a strong basis for these assignments. researchgate.netrsc.org

Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂- (ring, adjacent to C=O) | ~3.2 - 3.4 | Triplet (t) |

| -CH₂- (ring, adjacent to N-Butyl) | ~2.6 - 2.8 | Triplet (t) | |

| -CH₂- (ring, adjacent to NH) | ~2.9 - 3.1 | Multiplet (m) | |

| N-H (ring) | Variable (e.g., 5.0 - 8.0) | Broad singlet (br s) | |

| N-CH₂- (butyl) | ~2.4 - 2.6 | Triplet (t) | |

| -(CH₂)₂- (butyl) | ~1.3 - 1.6 | Multiplet (m) | |

| -CH₃ (butyl) | ~0.9 | Triplet (t) | |

| ¹³C NMR | C=O (amide) | ~170 - 175 | - |

| -CH₂- (ring carbons) | ~40 - 55 | - | |

| N-CH₂- (butyl) | ~50 - 55 | - | |

| -CH₂- (butyl, adjacent to N-CH₂) | ~28 - 32 | - | |

| -CH₂- (butyl, adjacent to CH₃) | ~19 - 22 | - | |

| -CH₃ (butyl) | ~13 - 15 | - |

Note: Predicted values are based on analogous structures and general chemical shift ranges. libretexts.orgingentaconnect.comresearchgate.netnih.govopenstax.orgchemicalbook.comnp-mrd.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the stretching and bending of bonds within a molecule. These methods are highly effective for identifying functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energies of bonds. For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. In this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) stretch of the cyclic amide (lactam), typically appearing as a strong, sharp peak. spcmc.ac.innih.gov The N-H stretching vibration will also be a key feature, often appearing as a broad band due to hydrogen bonding. spcmc.ac.in C-H stretching and bending vibrations from the alkyl chain and the ring will appear in their characteristic regions. rsc.org The C=O absorption for a six-membered lactam ring is expected near 1680 cm⁻¹. spcmc.ac.inyoutube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.comnih.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. While the C=O stretch is visible in both IR and Raman, non-polar bonds often give stronger Raman signals. The set of vibrations forms a unique molecular "fingerprint" that can be used for identification. mdpi.comnih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine/Amide | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp³) | Alkyl (ring and chain) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Cyclic Amide (Lactam) | 1660 - 1690 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1515 - 1570 | Medium |

| C-H Bend | Alkyl (ring and chain) | 1350 - 1470 | Variable |

| C-N Stretch | Amine/Amide | 1200 - 1400 | Medium |

Note: Predicted values are based on general ranges for the specified functional groups. spcmc.ac.innih.govrsc.orgyoutube.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. When this compound (molecular formula: C₈H₁₆N₂O; molecular weight: 156.23 g/mol ) is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) is detected.

The energetically unstable molecular ion undergoes fragmentation through characteristic pathways. For aliphatic amines and amides, a common fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. youtube.comdummies.comlibretexts.org This can lead to the loss of alkyl radicals. In the case of this compound, cleavage of the butyl group or fragmentation of the piperazinone ring itself would be expected. The cleavage of the amide bond (N-CO) is also a common pathway for amides. nih.govunl.pt

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₈H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 113 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of propyl radical |

| 99 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 85 | [C₄H₅N₂O]⁺ | Ring fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage of the ring |

Note: The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. miamioh.eduresearchgate.netnih.gov

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. shu.ac.ukuzh.ch The absorption of energy occurs in specific regions of the molecule called chromophores.

The primary chromophore in this compound is the amide group (-C(=O)-N-). This group contains π electrons (in the C=O double bond) and non-bonding (n) electrons on the oxygen and nitrogen atoms. The main electronic transitions expected for this molecule are the n → π* and π → π* transitions. shu.ac.ukaip.orgresearchgate.net

π → π transition:* This involves promoting an electron from a π bonding orbital to a π* anti-bonding orbital. It is a high-energy transition and typically results in a strong absorption band at shorter wavelengths (e.g., 180-200 nm). aip.org

n → π transition:* This transition moves an electron from a non-bonding orbital (on the oxygen atom) to the π* anti-bonding orbital. It requires less energy and results in a weaker absorption band at a longer wavelength (e.g., 210-230 nm). shu.ac.ukuzh.ch

Predicted Electronic Transitions for this compound

| Transition | Approximate λₘₐₓ (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~190 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | ~220 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Note: Values are typical for simple amides and may be influenced by solvent. shu.ac.ukaip.org

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatography is essential for separating components of a mixture, allowing for both the assessment of purity and the quantification of a target compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of pharmaceutical compounds and for quantitative analysis. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would be most common. researchgate.netacs.org

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a non-polar stationary phase (like C18-silica) propelled by a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). acs.org The separation is based on the differential partitioning of the analyte between the two phases. Purity is assessed by the presence of a single major peak at a characteristic retention time, with any other peaks representing impurities. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and relating the peak area of the analyte to its concentration. Detection is typically achieved with a UV detector, set to a wavelength where the amide chromophore absorbs, such as ~220 nm.

Hypothetical RP-HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Note: These conditions are typical for the analysis of small polar molecules and would require optimization. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities. acs.orgresearchgate.net In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

For the analysis of this compound, a capillary column such as a DB-5ms is often employed. scholars.direct The temperature program of the GC oven is optimized to ensure adequate separation from potential impurities. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern. The identification of this compound can be confirmed by comparing its retention time and mass spectrum with that of a reference standard.

Quantitative analysis is frequently performed in the selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. scholars.direct The fragmentation of this compound is expected to proceed through characteristic pathways for N-alkyl piperazinones, including alpha-cleavage at the butyl group and fragmentation of the piperazinone ring.

Table 1: Illustrative GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z 156 |

| Major Expected Fragment Ions | m/z 113, 99, 85, 57, 41 |

| Scan Mode for Quantification | Selected Ion Monitoring (SIM) |

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is also crucial for elucidating the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. acs.orgias.ac.innih.gov

The piperazin-2-one (B30754) ring is expected to adopt a chair or a twisted-boat conformation, and the orientation of the N-butyl group can be determined with high precision. iucr.org The presence of the amide functional group allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of well-defined supramolecular structures in the crystal lattice. ias.ac.innih.gov Analysis of the crystal packing can reveal how these intermolecular forces dictate the macroscopic properties of the solid material.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.8 Å, β = 95° |

| Volume | 1020 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.02 g/cm³ |

| Dominant Intermolecular Interactions | C-H···O hydrogen bonds, van der Waals forces |

Specialized Derivatization Methods for Enhanced Analytical Sensitivity and Selectivity

For GC-MS analysis, chemical derivatization is a powerful strategy to improve the volatility, thermal stability, and chromatographic behavior of polar analytes like this compound. mdpi.comjfda-online.com The secondary amine in the piperazinone ring can be targeted for derivatization, which can also enhance the sensitivity of detection.

Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatization technique for primary and secondary amines. scholars.direct The resulting trifluoroacetyl derivative of this compound would be more volatile and could exhibit improved peak shape during GC analysis. Furthermore, the introduction of fluorine atoms can enhance the response of an electron capture detector (ECD) if used, and can also produce characteristic fragment ions in the mass spectrum, aiding in identification.

Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. daneshyari.com This derivatization also increases volatility and thermal stability. The choice of derivatizing agent depends on the specific analytical requirements, such as the desired level of sensitivity and the potential for interference from other components in the sample matrix.

Table 3: Common Derivatization Reagents for Piperazine-like Compounds

| Derivatizing Agent | Abbreviation | Target Functional Group | Effect on Analyte |

| Trifluoroacetic anhydride | TFAA | Secondary Amine | Increases volatility and detector response |

| Acetic Anhydride | - | Secondary Amine | Increases volatility and thermal stability |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Secondary Amine | Increases volatility and thermal stability |

| Heptafluorobutyl chloroformate | HFB-Cl | Secondary Amine | Increases volatility and provides high sensitivity |

Computational Chemistry and Molecular Modeling of 1 Butylpiperazin 2 One Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It is a widely used approach for calculating the structural and electronic properties of molecules. mdpi.com DFT-based calculations allow for the determination of various molecular properties and reactivity descriptors that help in understanding the chemical behavior of 1-butylpiperazin-2-one. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and reactivity of a molecule. researchgate.netnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the piperazin-2-one (B30754) ring, specifically around the nitrogen atoms and the carbonyl oxygen, which are regions of higher electron density. The LUMO, conversely, would be distributed over the carbonyl group and the adjacent atoms, representing the most probable sites for nucleophilic attack. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to compute these orbital energies. nih.govirjweb.com

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.45 |

| Energy of LUMO | ELUMO | -0.98 |

| HOMO-LUMO Energy Gap | ΔE | 5.47 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.45 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.98 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. mdpi.com Color-coding is used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

In the case of this compound, an MEP map would reveal a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for electrophilic interactions, such as hydrogen bonding. researchgate.net The regions around the hydrogen atoms of the butyl group and the N-H group (if present in a tautomeric form or derivative) would exhibit a positive potential (blue), indicating them as sites for nucleophilic interactions. researchgate.net This analysis is crucial for understanding intermolecular interactions and ligand recognition at a receptor site. chemrxiv.org

Conceptual DFT Descriptors for Chemical Reactivity Prediction

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the variation of energy with respect to the number of electrons. mdpi.comscirp.org These descriptors offer a quantitative measure of the stability and reactivity of a molecule. nih.gov Key global reactivity descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.comnih.gov

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A higher value of hardness indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease of electron cloud polarization.

Electronegativity (χ) measures the power of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). nih.gov A high electrophilicity index suggests a good electrophile, while a low value suggests a good nucleophile. mdpi.com

These descriptors, calculated for this compound, provide a comprehensive picture of its reactive nature.

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Electronegativity | χ | (I+A)/2 | 3.715 |

| Chemical Hardness | η | (I-A)/2 | 2.735 |

| Chemical Softness | S | 1/η | 0.366 |

| Electrophilicity Index | ω | μ²/2η | 2.525 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its dynamic behavior in different environments, such as in a vacuum or in solution. nih.gov

Molecular Docking Studies for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijper.orgjscimedcentral.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.gov

Prediction of Binding Modes and Affinities

For derivatives of this compound, molecular docking studies can predict how they bind within the active site of a specific protein target. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity (e.g., in kcal/mol). nih.govjscimedcentral.com

The docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, the carbonyl oxygen of the piperazin-2-one ring might act as a hydrogen bond acceptor, while the butyl group could engage in hydrophobic interactions within a nonpolar pocket of the receptor. nih.gov The predicted binding affinity provides a quantitative estimate of the ligand's potency, guiding the selection of the most promising derivatives for synthesis and biological testing. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry, molecular modeling, Hirshfeld surface analysis, or detailed structure-activity relationships of the compound This compound .

The requested article, with its specific outline focusing solely on "this compound," cannot be generated as the necessary detailed research findings and data for the specified analyses (binding pocket interactions, Hirshfeld surface analysis, and computational SAR) for this particular molecule are not present in the public domain.

While computational studies, including molecular docking, Hirshfeld surface analysis, and structure-activity relationship (SAR) investigations, have been conducted on various other piperazine (B1678402) and piperazinone derivatives, these findings are specific to the molecules studied in those papers and cannot be extrapolated to this compound. nih.goviucr.orgnih.govnih.govnih.govmdpi.comnih.gov Adhering to the strict instructions to focus solely on this compound prevents the inclusion of data from these related but structurally distinct compounds.

Therefore, the generation of a scientifically accurate article with the requested detailed sections and data tables for this compound is not possible at this time due to the absence of specific research data.

Medicinal Chemistry Applications and Therapeutic Potential of 1 Butylpiperazin 2 One Frameworks

Neuropharmacological Applications

Antipsychotic and Anxiolytic Potential

The piperazine (B1678402) ring is a core component of numerous drugs targeting the central nervous system (CNS), including several atypical antipsychotics like aripiprazole (B633) and clozapine. nih.gov These drugs typically exert their effects by modulating dopaminergic and serotonergic pathways. nih.gov Atypical antipsychotics are characterized by their antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. silae.it

Research into derivatives of the piperazin-2-one (B30754) scaffold has explored their potential as antipsychotic and anxiolytic agents. Studies on phenylpiperazine pyrrolidin-2-one derivatives, which share structural similarities, have demonstrated a strong affinity for 5-HT1A and 5-HT2 receptors. nih.gov The 5-HT1A receptor is a well-established target for anxiolytic drugs, while the 5-HT2 receptor is crucial in the action of antipsychotic medications. nih.gov

Specifically, a series of 3,4-dihydroquinolin-2(1H)-one derivatives incorporating a 4-butylpiperazin-1-yl moiety have been synthesized and evaluated for antidepressant activity. ijrrjournal.com One such compound, 6-(2-(4-Butylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one , was designed to target the 5-HT1A receptor, indicating the potential of the butylpiperazine structure to serve as a key pharmacophore for CNS disorders. ijrrjournal.com The involvement of piperazine derivatives in modulating these critical neurotransmitter systems underscores their potential for developing novel treatments for psychosis and anxiety. doi.orgnih.gov

Neuroprotective Effects

The piperazine scaffold is actively being investigated for its neuroprotective potential, particularly in the context of neurodegenerative disorders like Alzheimer's disease (AD). doi.orgnih.gov Research has shown that certain N,N'-disubstituted piperazine derivatives can act as anti-amyloid agents, reducing both amyloid and Tau pathologies, which are hallmarks of AD. mdpi.com One promising hybrid molecule developed from this scaffold was found to inhibit the release of Aβ peptides and reduce the phosphorylation of Tau in preclinical models. mdpi.com

Furthermore, piperazine derivatives have been identified as agonists of the transient receptor potential canonical 6 (TRPC6), a channel involved in regulating the stability of dendritic spines and memory formation. nih.gov By potentiating TRPC6 channels, these compounds can protect mushroom spines from the toxic effects of amyloid-β, demonstrating neuroprotective effects in the nanomolar concentration range. nih.gov

Another avenue of neuroprotection involves the inhibition of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. ijrrjournal.com A piperazine derivative, identified as compound D2 in one study, was shown to be a potent AChEI. ijrrjournal.com In in vivo studies using an aluminum-induced neurotoxicity model, this compound improved memory, lowered AChE activity, and restored the levels of endogenous antioxidant enzymes, supporting its potential to alleviate neurotoxic effects. ijrrjournal.com

Anti-inflammatory and Analgesic Research

The piperazine nucleus is recognized as a promising scaffold for designing novel analgesic and anti-inflammatory agents. Currently available drugs for pain and inflammation are often associated with significant side effects, creating a need for new therapeutic candidates with improved safety profiles. nih.gov

Research has demonstrated the anti-inflammatory and anti-nociceptive effects of specific piperazine derivatives. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce paw edema and decrease cell migration in carrageenan-induced inflammation models. Its mechanism of action involves the reduction of pro-inflammatory cytokines, including TNF-α and IL-1β.

In the context of analgesia, studies on thiazole-piperazine derivatives have shown both peripheral and central antinociceptive activity. nih.gov The analgesic effects of some of these compounds were reversed by naloxone, indicating that their mechanism involves the opioidergic system. nih.gov This suggests that the piperazine framework can be utilized to develop new classes of pain relievers that act on opioid receptors. nih.gov

Anticancer Research and Cytotoxicity Evaluation

The piperazin-2-one core is a versatile scaffold for the development of novel anticancer agents. mdpi.com A number of studies have focused on synthesizing and evaluating the cytotoxic activity of derivatives based on this structure against various human cancer cell lines.

In one study, a series of piperazin-2-one derivatives were designed through the bioisosteric substitution of the imidazole (B134444) ring found in the farnesyltransferase inhibitor L-778,123. nih.gov These novel compounds were tested for their cytotoxicity against human colon cancer (HT-29) and lung cancer (A549) cell lines. nih.gov The results indicated that replacing the imidazole moiety with groups like guanidine, thiourea, and hydrazide could enhance cytotoxic activity. nih.gov Many of the synthesized compounds showed lower cytotoxicity against normal fetal lung fibroblast cells (MRC-5) compared to the cancer cell lines, suggesting a degree of selectivity. nih.gov

Other research has explored linking the piperazine moiety to different pharmacophores. Novel piperazine derivatives of vindoline (B23647) were synthesized and showed significant antiproliferative effects, with some compounds exhibiting outstanding cytotoxic activity (GI50 < 2 μM) on nearly all cell lines in a 60-cell-line panel. Similarly, phenylpiperazine derivatives of 1,2-benzothiazine were tested against breast adenocarcinoma (MCF7) cells, with the most active compounds showing cytotoxicity comparable to or greater than the standard drug doxorubicin. The evaluation of piperazin-2-one based structures has also been performed on cell lines for hepatocellular carcinoma (HUH7), medulloblastoma (DAOY, D283, D425), and glioblastoma (U251). doi.orgmdpi.com

Prodrug Design and Delivery Strategies Utilizing Piperazin-2-one Structures

The piperazin-2-one scaffold and related piperazine structures are not only used for their direct pharmacological activity but also in strategies to improve drug delivery. Small heterocyclic rings like piperazinones can be incorporated into molecules to control physicochemical and pharmacokinetic properties, sometimes as part of a prodrug strategy. nih.gov

A notable application of this concept is in the delivery of nucleic acid-based therapies. Researchers have designed and synthesized novel piperazine-based polyamines to functionalize the interior cavity of humanized ferritin (HumAfFt) nanocages. These cationic piperazine compounds electrostatically interact with and entrap negatively charged small interfering RNA (siRNA) duplexes. This system serves as a sophisticated delivery vehicle, protecting the siRNA from degradation and facilitating its uptake into cancer cells that overexpress the transferrin receptor (TfR1). This strategy demonstrated improved gene silencing effects in HeLa, HepG2, and MCF-7 cancer cells compared to standard transfection methods, highlighting the utility of the piperazine framework in targeted drug and gene delivery systems.

Future Directions and Emerging Research Opportunities for 1 Butylpiperazin 2 One

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Predictive models, powered by machine learning algorithms, can be trained on existing data from other piperazine (B1678402) derivatives to forecast the bioactivity of new virtual compounds based on the 1-Butylpiperazin-2-one scaffold. These in silico models can screen vast virtual libraries of potential analogues, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. This computational prescreening can drastically reduce the time and resources required for lead optimization.

Furthermore, generative AI models can be employed for the de novo design of this compound derivatives with specific desired attributes. By providing the model with a target product profile—such as high affinity for a particular receptor and low off-target effects—these algorithms can propose novel chemical structures that are predicted to meet these criteria.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Predictive Bioactivity Screening | Utilizes machine learning models to predict the biological activity of virtual analogues against various targets. | Accelerates hit-to-lead optimization by prioritizing promising compounds for synthesis. |

| De Novo Drug Design | Employs generative models to design novel this compound derivatives with desired properties. | Facilitates the discovery of innovative drug candidates with improved efficacy and safety. |

| ADMET Prediction | Leverages computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early in development. |

| Structure-Activity Relationship (SAR) Elucidation | Uses AI to identify complex patterns in structure-activity relationship data, providing insights for rational drug design. | Enhances the understanding of how chemical modifications impact biological activity. |

Exploration of Novel Biological Targets and Therapeutic Indications

The piperazine scaffold is a well-established pharmacophore present in a multitude of approved drugs targeting the central nervous system (CNS). This precedent suggests that this compound and its derivatives may also exhibit valuable neuropharmacological activity. Future research should focus on systematically screening this compound against a panel of CNS receptors to uncover novel biological targets.

Initial investigations could explore its affinity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors, given that many arylpiperazine derivatives have shown activity at these sites. nih.govnih.govnih.gov Such interactions could open up therapeutic possibilities for a range of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Beyond the well-trodden path of CNS targets, the unique chemical structure of this compound warrants a broader screening approach. Its potential as an antagonist for the neurokinin-1 (NK1) receptor, a target implicated in pain, inflammation, and mood disorders, should be investigated. nih.govwikipedia.orgdrugs.com Furthermore, exploring its activity against other G-protein coupled receptors (GPCRs) and ion channels could reveal unexpected therapeutic opportunities.

Recent studies on other piperazin-2-one (B30754) derivatives have also highlighted their potential as cytotoxic agents against various cancer cell lines. This suggests that this compound could be a valuable starting point for the development of novel anticancer therapeutics.

Development of Multifunctional this compound Analogues

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as neurodegenerative disorders and cancer. The development of multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously is a promising therapeutic strategy. researchgate.net The this compound scaffold offers a versatile platform for the design of such multifunctional agents.

By strategically modifying the core structure, it may be possible to create analogues that interact with multiple, distinct biological targets. For instance, a hybrid molecule could be designed to act as both a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist, a combination that has shown promise in the treatment of psychosis with a reduced side-effect profile. unc.edu

Another potential application of this multi-target approach is in the development of theranostic agents. By incorporating a suitable imaging moiety, such as a radionuclide for Positron Emission Tomography (PET), into the this compound structure, it may be possible to create compounds that can both diagnose and treat a disease. nih.govnih.govmdpi.com For example, a PET ligand based on this scaffold could be used to visualize the density of a specific receptor in the brain, providing valuable diagnostic information and guiding therapeutic decisions.

Table 2: Potential Multi-Target Strategies for this compound Analogues

| Therapeutic Area | Potential Target Combination | Rationale |

| Neuropsychiatry | Dopamine D2 Receptor / Serotonin 5-HT1A Receptor | Synergistic effects for the treatment of psychosis and mood disorders with improved tolerability. |

| Neurodegeneration | Acetylcholinesterase / Beta-secretase 1 (BACE1) | A dual-pronged approach to combat the multifaceted pathology of Alzheimer's disease. jneonatalsurg.comnih.gov |

| Oncology | Kinase Inhibitor / Apoptosis Inducer | Targeting multiple cancer cell survival pathways to overcome drug resistance. |

| Theranostics | CNS Receptor / PET Radionuclide | Combining diagnostic imaging with targeted therapy for personalized medicine. |

Advanced Preclinical and Translational Research Methodologies

To fully elucidate the therapeutic potential of this compound and its analogues, it is crucial to move beyond traditional preclinical models and embrace more physiologically relevant and predictive systems.

Organoid and "Organ-on-a-Chip" Models: Human-derived brain organoids and microfluidic "brain-on-a-chip" platforms offer unprecedented opportunities to study the effects of neuroactive compounds in a human-like microenvironment. nih.govmdpi.comnih.govnih.govscispace.comnih.govufluidix.comresearchgate.netbiocompare.comstemcell.com These models can provide valuable insights into the compound's ability to cross the blood-brain barrier, its efficacy in disease-relevant cellular assays, and its potential neurotoxicity.

Patient-Derived Xenograft (PDX) Models: For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of clinical efficacy than traditional cell-line-based xenografts. nih.govgrantome.comnih.govfrontiersin.orgresearchgate.net Evaluating the anti-tumor activity of this compound derivatives in a panel of PDX models representing different cancer subtypes could help identify patient populations most likely to respond to treatment.

Translational Biomarkers: The identification and validation of translational biomarkers will be essential for the clinical development of any drug candidate derived from this compound. oxfordglobal.comfrontiersin.orgmdpi.comnih.govnih.gov These biomarkers, which can be molecular, imaging, or physiological, can help to monitor drug activity, guide dose selection, and stratify patients in clinical trials. For CNS indications, this could involve PET imaging to measure receptor occupancy or the analysis of cerebrospinal fluid for changes in specific protein levels.

By integrating these advanced methodologies into the preclinical and translational research phases, the development of this compound-based therapeutics can be de-risked and accelerated, ultimately bringing novel and effective treatments to patients in need.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Butylpiperazin-2-one to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (typically 50–80°C for similar piperazinones), solvent selection (e.g., dichloromethane or THF for solubility and inertness), and reactant stoichiometry. Catalysts like triethylamine or palladium-based systems may enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the product. Analytical validation using HPLC (C18 columns, acetonitrile/water mobile phases) and NMR spectroscopy (¹H/¹³C) ensures purity and structural confirmation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Follow OSHA-compliant protocols: store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, ignition sources, or electrostatic discharge. Use fume hoods for handling, and wear PPE (nitrile gloves, chemical goggles, lab coats). Emergency procedures include rinsing skin/eyes with water for 15 minutes and seeking medical attention for inhalation exposure. Contaminated waste must be disposed via licensed hazardous waste services .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopy : ¹H/¹³C NMR (δ 1.2–3.5 ppm for alkyl chains; carbonyl peaks at ~170 ppm).

- Chromatography : HPLC (retention time comparison with standards) and GC-MS for volatile impurities.

- Elemental Analysis : Confirm C, H, N composition (±0.3% theoretical values).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 183.15).

Cross-validate results with literature data for analogous piperazinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct systematic meta-analysis:

Batch Consistency : Verify compound purity (>98% via HPLC) and salt content (e.g., TFA removal for cell-based assays) to rule out batch variability .

Assay Conditions : Replicate experiments under standardized protocols (pH, temperature, solvent controls).

Structural Confirmation : Re-characterize disputed compounds using X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry).

Publish negative results and raw data to address reproducibility crises .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λmax shifts) or LC-MS for breakdown products.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation.

Data should inform storage conditions and formulation development .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Apply DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to:

Map electron density (HOMO/LUMO) for nucleophilic/electrophilic sites.

Simulate reaction trajectories (e.g., amide bond formation or ring-opening) using transition state theory.

Validate predictions with experimental kinetics (e.g., rate constants via stopped-flow spectroscopy).

Compare results with analogous piperazinone derivatives to identify reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.